molecular formula C15H18N2OS B2548040 (E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide CAS No. 476280-94-1

(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide

Cat. No.: B2548040
CAS No.: 476280-94-1
M. Wt: 274.38
InChI Key: QSKMZHWMISGTIW-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide typically involves the condensation of 3-methylbenzo[d]thiazol-2(3H)-one with cyclohexanecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. The resulting intermediate is then treated with an amine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Nucleophiles such as amines, thiols, or halides in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell division by targeting the FtsZ protein . This disruption of cell division leads to bacterial cell death. In cancer research, the compound may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide stands out due to its specific structural features, such as the cyclohexanecarboxamide moiety, which may confer unique biological activities and enhance its potential as a therapeutic agent.

Properties

IUPAC Name

N-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-17-12-9-5-6-10-13(12)19-15(17)16-14(18)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKMZHWMISGTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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